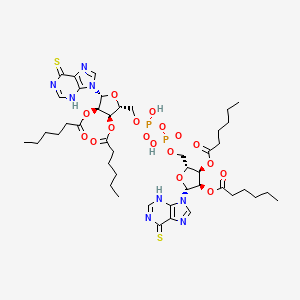

![molecular formula C7H4ClNO2 B1229548 5-氯苯并[d]异恶唑-3-醇 CAS No. 24603-63-2](/img/structure/B1229548.png)

5-氯苯并[d]异恶唑-3-醇

描述

Synthesis Analysis

The synthesis of 5-Chlorobenzo[d]isoxazol-3-ol and related compounds often involves methods such as 1,3-dipolar cycloaddition and modifications thereof. Eryılmaz et al. (2016) synthesized a related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, via 1,3-dipolar cycloaddition, characterized by various spectroscopic analyses (Eryılmaz, Gul, Inkaya, İdil, & Özdemir, 2016). This method highlights a common approach to synthesizing isoxazole derivatives, emphasizing the utility of cycloaddition reactions in generating these compounds.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including 5-Chlorobenzo[d]isoxazol-3-ol, can be elucidated through various spectroscopic techniques and theoretical calculations. For instance, Density Functional Theory (DFT) calculations are applied to predict geometrical properties and vibrational wavenumbers, providing insights into the molecular structure and stability of these compounds. Studies such as those by Kiyani et al. (2015) on related isoxazole compounds utilize DFT to predict structural data, which is then validated through experimental techniques (Kiyani, Kanaani, Ajloo, Ghorbani, & Vakili, 2015).

Chemical Reactions and Properties

Isoxazole compounds, including 5-Chlorobenzo[d]isoxazol-3-ol, undergo various chemical reactions, highlighting their reactivity and functional versatility. The chemical properties and reactions can be derived from their ability to participate in cycloaddition reactions, tautomerism, and their interactions with other chemical entities. The synthesis and transformations of 5-isoxazolylsulfonyl chlorides by Lebed' et al. (2017) demonstrate the chemical reactivity and potential application of isoxazole derivatives in synthesizing bioactive compounds (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).

Physical Properties Analysis

The physical properties of 5-Chlorobenzo[d]isoxazol-3-ol, such as solubility, melting point, and stability, can be inferred from the structural characteristics and molecular interactions of the compound. Studies on related compounds provide insights into how structural variations influence physical properties. The study of isoxazole and oxazole derivatives by Serebryannikova et al. (2019), for instance, explores how modifications in the isoxazole core affect the compound's physical properties and reactivity (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

科学研究应用

结构特征和生物等排体

5-氯苯并[d]异恶唑-3-醇 (CBIO) 和相关化合物因其结构特征而受到研究,特别是作为 4-氨基丁酸 (GABA) 和谷氨酸的神经活性类似物的生物等排体。这些研究涉及 X 射线晶体学和从头计算,以了解氢键、分子体积和其他影响其药理作用的结构方面 (Frydenvang 等,1997)。

D-氨基酸氧化酶的抑制

CBIO 已被确认为 D-氨基酸氧化酶 (DAAO) 的有效抑制剂。该酶在 d-丝氨酸等 D-氨基酸的氧化中至关重要,而 d-丝氨酸对于 NMDA 受体功能很重要。CBIO 对 DAAO 的抑制增强了大鼠血浆和脑中的 d-丝氨酸水平,表明其在修饰 NMDA 受体介导过程中的潜力 (Ferraris 等,2008)。

杂芳族化合物中的互变异构

对异恶唑-5-酮(包括 5-氯苯并[d]异恶唑-3-醇)的研究探索了它们的互变异构性——这些化合物由于分子内氢原子的转移而以多种形式存在的特性。这一特性对于了解它们的反应性和与生物系统的相互作用非常重要 (Boulton 和 Katritzky,1961)。

合成和生物特性

异恶唑-5-酮(包括 CBIO)的合成和评估一直是研究的主题,因为它们具有重要的生物特性。这些特性包括抗菌、抗炎、抗真菌、抗癌和镇痛活性。此类研究有助于开发这些化合物的环保合成方法 (Mosallanezhad 和 Kiyani,2018)。

异恶唑-5-酮作为有机合成中的结构单元

异恶唑-5-酮环(例如在 CBIO 中发现的环)在药物候选物、农用化学品和材料中很重要。它们还用作创建密集官能化分子的多功能结构单元,表明它们在有机合成中的广泛适用性 (da Silva 等,2018)。

DAO 抑制剂的镇痛作用

涉及 CBIO 的研究证明了其在减轻大鼠福尔马林诱导的持续性疼痛中的作用。这表明 CBIO 和类似的 DAO 抑制剂可能是治疗慢性疼痛的潜在候选物 (Gong 等,2011)。

杀幼虫活性

对异恶唑的研究(包括类似于 CBIO 的异恶唑)表明它们对埃及伊蚊幼虫具有杀幼虫的功效。这表明它们在控制蚊子种群和管理蚊媒疾病中具有潜在用途 (da Silva-Alves 等,2013)。

作用机制

5-Chlorobenzo[d]isoxazol-3-ol is known to inhibit D-amino acid oxidase (DAAO), an enzyme that breaks down D-serine, a modulator of the NMDA receptor . By inhibiting DAAO, 5-Chlorobenzo[d]isoxazol-3-ol can potentially increase the brain level of D-serine, thereby enhancing the function of the NMDA receptor .

安全和危害

5-Chlorobenzo[d]isoxazol-3-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

未来方向

Given the significance of isoxazoles in drug discovery, there is a need for the development of new eco-friendly synthetic strategies . Furthermore, the potential of 5-Chlorobenzo[d]isoxazol-3-ol as a DAAO inhibitor in enhancing NMDA receptor function suggests its potential therapeutic applications in conditions like schizophrenia where NMDA receptor function is compromised .

生化分析

Biochemical Properties

5-Chlorobenzo[d]isoxazol-3-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.

Cellular Effects

The effects of 5-Chlorobenzo[d]isoxazol-3-ol on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chlorobenzo[d]isoxazol-3-ol may affect the expression of genes involved in metabolic processes, leading to changes in the levels of specific metabolites . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 5-Chlorobenzo[d]isoxazol-3-ol exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, 5-Chlorobenzo[d]isoxazol-3-ol can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of 5-Chlorobenzo[d]isoxazol-3-ol can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. In in vitro studies, 5-Chlorobenzo[d]isoxazol-3-ol has been observed to maintain its activity over extended periods, although some degradation may occur . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 5-Chlorobenzo[d]isoxazol-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression . At higher doses, toxic or adverse effects may be observed, including potential damage to specific tissues or organs. Threshold effects are also important to consider, as they can determine the dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

5-Chlorobenzo[d]isoxazol-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may inhibit or activate specific enzymes, leading to changes in the levels of key metabolites. These interactions can have significant effects on overall metabolic processes, influencing cellular energy production, biosynthesis, and other essential functions.

Transport and Distribution

Within cells and tissues, 5-Chlorobenzo[d]isoxazol-3-ol is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular processes.

Subcellular Localization

The subcellular localization of 5-Chlorobenzo[d]isoxazol-3-ol plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

属性

IUPAC Name |

5-chloro-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZWHBRFTCYPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395402 | |

| Record name | 5-chlorobenzo[d]isoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24603-63-2 | |

| Record name | 5-chlorobenzo[d]isoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2-benzoxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Chlorobenzo[d]isoxazol-3-ol interact with its target and what are the downstream effects?

A: 5-Chlorobenzo[d]isoxazol-3-ol (CBIO) acts as an inhibitor of D-amino acid oxidase (DAO) [, ]. DAO is an enzyme that breaks down D-serine, an endogenous co-agonist of the NMDA receptor. By inhibiting DAO, CBIO leads to increased levels of D-serine in the brain. This, in turn, enhances NMDA receptor activity. Studies have shown that CBIO can influence seizure development, likely through its effects on D-serine and downstream signaling pathways like ERK [].

Q2: How does 5-Chlorobenzo[d]isoxazol-3-ol impact pain pathways?

A: Research suggests that CBIO exhibits analgesic effects, specifically targeting formalin-induced tonic pain in rat models []. This effect is attributed to its inhibition of DAO activity in the spinal cord. Notably, CBIO's analgesic action appears to be specific to tonic pain, with minimal impact on acute nociception. The study suggests that a significant portion of formalin-induced tonic pain is "DAO-sensitive," highlighting spinal DAO as a potential target for chronic pain management.

Q3: Are there any in vivo methods to study the effects of 5-Chlorobenzo[d]isoxazol-3-ol on D-amino acid oxidase activity?

A: Yes, renal microdialysis in rats has been used to study the effects of CBIO on DAO activity in vivo []. This technique involves administering a non-fluorescent D-kynurenine derivative, 6-methylthio-D-kynurenine (MeS-D-KYN), which is converted to fluorescent 5-methylthiokynurenic acid (MeS-KYNA) by DAO. By measuring MeS-KYNA levels in the microdialysate, researchers can assess DAO activity in real-time. Studies have shown that CBIO effectively suppresses MeS-KYNA production in a dose-dependent manner, confirming its inhibitory effect on DAO in a living organism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9R,13R)-10-(furan-3-ylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1229467.png)

![1-[17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl]propane-2-sulfonic acid--3-oxo-19-norpregn-4-en-20-yn-17-yl acetate (1/1)](/img/structure/B1229475.png)

![1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium](/img/structure/B1229478.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide](/img/structure/B1229480.png)

![3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine](/img/structure/B1229481.png)

![N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1229482.png)

![6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)

![1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229485.png)

![5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide](/img/structure/B1229487.png)